3-Ethynyl-4-methylpyridine
Overview
Description
3-Ethynyl-4-methylpyridine is a chemical compound with the CAS Number: 30413-62-8 . It has a molecular weight of 117.15 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H7N/c1-3-8-6-9-5-4-7(8)2/h1,4-6H,2H3
. This indicates that the molecule consists of 8 carbon atoms, 7 hydrogen atoms, and 1 nitrogen atom .
Scientific Research Applications
Crystal Structure Analysis
3-Ethynyl-4-methylpyridine and its derivatives are studied for their structural properties. For instance, low-melting trihydrates of 4-methylpyridine have been investigated for their crystal structures. These structures are characterized by condensed four-, five-, and six-membered rings of water molecules forming characteristic layers (Born, Mootz, & Schaefgen, 1995).
Chemical Synthesis
In the field of chemical synthesis, this compound derivatives are used as intermediates. For example, in the synthesis of 2,4-Substituted [1,8]Naphthyridines, a derivative of 5-methyl-3-[2-(trimethylsilyl)ethynyl]pyridine is utilized (Abbiati, Arcadi, Marinelli, & Rossi, 2002). Additionally, this compound is used in the efficient synthesis of a cognition-enhancing drug candidate (Pesti et al., 2000).
Photocatalysis
The derivatives of this compound are also significant in photocatalytic applications. For example, ethynyl-phenylene substituted terpyridines have been synthesized and used to explore the photochemical and redox properties of RuCl(bpy)(tpy)⁺ based complexes (Davidson et al., 2015).
Coordination Chemistry
In coordination chemistry, this compound derivatives are used to control the dimensionality in cadmium(II) coordination polymers. Small substituents in these compounds significantly influence the formation of sheet, ladder, or chain structures (Constable et al., 2010).
Environmental Remediation
In environmental sciences, derivatives of this compound are explored for the degradation of toxic organic compounds. For instance, the sonochemical degradation of 3-Methyl pyridine, a toxic organic compound, has been studied, demonstrating the compound's utility in environmental remediation (Daware & Gogate, 2020).
Electronic and Optical Properties
This compound derivatives are explored for their electronic and optical properties. For example, their use in the synthesis and phytotoxic activity of new pyridones has been investigated (Demuner et al., 2009).
Safety and Hazards
The safety information for 3-Ethynyl-4-methylpyridine indicates that it is a flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific substituents present on the pyridine ring .
Cellular Effects
It is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of 3-Ethynyl-4-methylpyridine on cellular function in in vitro or in vivo studies have not been reported .
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been studied .
Transport and Distribution
The transport and distribution of this compound within cells and tissues, including any interactions with transporters or binding proteins, have not been studied .
Properties
IUPAC Name |
3-ethynyl-4-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-3-8-6-9-5-4-7(8)2/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTSIYCRJMKMGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620710 | |
Record name | 3-Ethynyl-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30413-62-8 | |
Record name | 3-Ethynyl-4-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30413-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethynyl-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethynyl-4-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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